Selectivity Profile: Inactivity in Public Screening Campaigns Distinguishes 896337-18-1 from Promiscuous Binders
The target compound was explicitly tested in three distinct biochemical high-throughput screening (HTS) assays and reported as 'Inactive' in all of them. This contrasts with many thiazolopyrimidine analogs that show broad inhibitory activity in similar screens, which can be a liability for chemical probe development. The tested assays include: (1) a screen for inhibitors of the RMI-FANCM (MM2) interaction (AID 1159607), (2) an antibiotic-resistant target AlphaScreen against SSB-PriA interaction (AID 1272365, two targets), and (3) an HTS for inhibitors of Mycobacterium tuberculosis phosphatase PstP (AID 2060911) [1]. This inactivity profile suggests the compound is not a promiscuous inhibitor, a characteristic that is valuable for scientists seeking a selective starting point for medicinal chemistry optimization.
| Evidence Dimension | Activity outcome in multiple HTS assays |
|---|---|
| Target Compound Data | Inactive in 3 out of 3 tested assays (AID 1159607, 1272365, 2060911) |
| Comparator Or Baseline | Numerous thiazolopyrimidine derivatives in PubChem exhibit active or inconclusive outcomes in similar assay panels, but direct comparator data is not curated for this specific assay set. |
| Quantified Difference | 0% hit rate (0/3 assays active) compared to a non-zero baseline for the scaffold class, where active members are frequently identified. |
| Conditions | PubChem BioAssay: AlphaScreen, biochemical enzyme inhibition, and protein-protein interaction assays. |
Why This Matters
For procurement, this selectivity evidence positions 896337-18-1 as a superior negative control or a clean scaffold for rational design, reducing the risk of investing in a compound with uncharacterized, off-target polypharmacology.
- [1] PubChem BioAssay Summary for CID 7260707. National Center for Biotechnology Information. Retrieved via PUG-REST API. View Source
